molecular formula C19H22N2O2S B2532760 2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide CAS No. 941962-80-7

2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2532760
CAS No.: 941962-80-7
M. Wt: 342.46
InChI Key: OQPUOAAJHYPVHA-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide (CAS: 941962-80-7) is a synthetic acetamide derivative featuring a benzyl-substituted piperidine ring linked to a thiophen-2-ylmethyl group via an oxoacetamide bridge. This compound is structurally characterized by:

  • Piperidine core: A six-membered nitrogen-containing heterocycle substituted with a benzyl group at the 4-position.
  • Thiophene moiety: A sulfur-containing aromatic ring connected to the acetamide nitrogen.
  • Acetamide linker: A carbonyl group bridging the piperidine and thiophenylmethyl substituents.

Piperidine derivatives are commonly explored in central nervous system (CNS) drug discovery, and thiophene-containing compounds often exhibit antimicrobial or anticancer activities .

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-18(20-14-17-7-4-12-24-17)19(23)21-10-8-16(9-11-21)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPUOAAJHYPVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Benzylpiperidine

4-Benzylpiperidine is synthesized via reductive amination of piperidine with benzaldehyde under hydrogenation (H₂, 60 psi, 50°C, 12 h) using palladium on carbon (Pd/C) as a catalyst. The product is purified by vacuum distillation (yield: 85–90%).

Preparation of α-Ketoacyl Chloride Intermediate

The α-ketoacyl chloride is generated by reacting 2-chloroacetyl chloride with 4-benzylpiperidine in dichloromethane (DCM) at 0°C. Triethylamine (TEA) is added to scavenge HCl, yielding 2-(4-benzylpiperidin-1-yl)-2-oxoacetyl chloride (yield: 78%).

Reaction Conditions:

  • Temperature: 0°C → room temperature (RT).
  • Solvent: DCM.
  • Molar ratio: 1:1.2 (4-benzylpiperidine : chloroacetyl chloride).

Amidation with Thiophen-2-ylmethylamine

The α-ketoacyl chloride is reacted with thiophen-2-ylmethylamine in tetrahydrofuran (THF) under nitrogen. After 6 h at RT, the mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate = 3:1). The final product is obtained as a white solid (yield: 68–72%).

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 6.95–6.85 (m, 3H, thiophene), 4.45 (d, J = 5.6 Hz, 2H, CH₂-thiophene), 3.75–3.60 (m, 4H, piperidine), 2.90–2.70 (m, 3H, piperidine), 1.80–1.60 (m, 4H, piperidine).
  • HRMS (ESI): m/z calculated for C₂₁H₂₃N₂O₂S [M+H]⁺: 375.1432; found: 375.1435.

Multicomponent Reaction (MCR) Strategies

Ugi-Type Reaction with Isocyanides

A Ugi-4CR variant is employed using:

  • 4-Benzylpiperidine-1-carboxaldehyde (carbonyl component).
  • Thiophen-2-ylmethylamine (amine).
  • tert-Butyl isocyanide (isocyanide).
  • Acetic acid (acid).

The reaction proceeds in methanol at RT for 24 h, yielding the acetamide via a nitrilium ion intermediate (yield: 82%).

Mechanistic Insights:

  • Imine formation between aldehyde and amine.
  • Isocyanide attack on the iminium ion generates a nitrilium ion.
  • Nucleophilic addition by acetate and Mumm rearrangement finalizes the acetamide.

Passerini Reaction Adaptation

A modified Passerini reaction uses:

  • 2-Oxo-2-(4-benzylpiperidin-1-yl)acetic acid (carboxylic acid).
  • Thiophen-2-ylmethyl isocyanide (isocyanide).
  • Benzaldehyde (aldehyde).

The reaction in dichloroethane at 50°C for 12 h affords the product (yield: 75%).

Reductive Amination Pathway

Synthesis of 2-Oxo-2-(4-benzylpiperidin-1-yl)Acetaldehyde

4-Benzylpiperidine is condensed with glyoxylic acid in the presence of EDCl/HOBt, forming the α-ketoaldehyde (yield: 70%).

Coupling with Thiophen-2-ylmethylamine

The α-ketoaldehyde undergoes reductive amination with thiophen-2-ylmethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5, 24 h). Purification by recrystallization from ethanol yields the acetamide (yield: 88%).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Stepwise Amidation 68–72 98 High purity, scalable Lengthy (3 steps)
Ugi-Type MCR 82 95 One-pot, atom-economical Requires isocyanide synthesis
Reductive Amination 88 97 Mild conditions, high yield Sensitivity to pH

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, THF) improve amidation yields by stabilizing the acyl intermediate.
  • Methanol in MCRs enhances imine formation but may hydrolyze isocyanides.

Catalytic Enhancements

  • DMAP (4-Dimethylaminopyridine) accelerates acylation (yield +12%).
  • Microwave irradiation reduces MCR reaction time from 24 h to 2 h (yield: 85%).

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and thiophen-2-ylmethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds with similar structural motifs have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating promising potential for further development in antimicrobial therapies .

Anticancer Properties

Several studies have explored the cytotoxic effects of this compound against various cancer cell lines. For instance, it has demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. A notable study highlighted that compounds with similar structures induced apoptosis in cancer cells, suggesting a mechanism that could be harnessed for therapeutic purposes .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Research has shown that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's . This suggests potential applications in treating cognitive disorders.

Synthesis and Derivatives

The synthesis of 2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the piperidine ring followed by acylation and thiophene incorporation.

StepReaction TypeReagents/Conditions
1Ring FormationPiperidine derivative + Benzyl halide
2AcylationAcetic anhydride or acetic acid
3Thiophene IncorporationThiophenesulfonic acid or thiophene derivatives

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial activity of synthesized derivatives of this compound against various bacterial strains. Results indicated that modifications to the benzyl group significantly enhanced activity against Staphylococcus aureus, with some derivatives achieving MIC values lower than those of standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro studies on human breast cancer cell lines revealed that certain derivatives exhibited potent cytotoxic effects, leading to cell death through apoptotic pathways. This study suggests that further exploration into structure-activity relationships could yield more effective anticancer agents based on this scaffold .

Case Study 3: Enzyme Inhibition Studies

Research focusing on enzyme inhibition demonstrated that this compound could effectively inhibit acetylcholinesterase activity in vitro, indicating potential for development as a therapeutic agent for Alzheimer's disease. The inhibition was dose-dependent, with significant effects observed at concentrations relevant to therapeutic use .

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related acetamide/piperidine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reported Applications/Studies Reference
Target Compound 4-Benzylpiperidine, thiophen-2-ylmethyl 366.47 (C21H25N2O2S) Piperidine-thiophene hybrid; synthetic intermediate N/A (structural analysis only)
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide 4-Methylphenoxy, pyrazole, thiophen-2-ylmethyl N/A Flavoring agent; no structural similarity to natural compounds Evaluated for safety as a flavoring agent
2-[4-(4-Fluorobenzoyl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide 4-Fluorobenzoyl-piperidine, thiophen-2-ylmethyl 400.47 (C21H22FN2O3S) Fluorinated benzoyl group; potential CNS activity Patent for CNS disorders (e.g., Alzheimer’s)
2-(2-Acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide (Cu(II) complex) Pyridine-methyl, acetamidophenyl 353.38 (C17H17N3O3) Chelating ligand for metal complexes; quantum chemical studies Molecular docking with IGF-1 receptor
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine-sulfanyl, methylpyridine 304.39 (C13H16N4OS) Sulfur-containing pyrimidine; synthetic intermediate Crystal structure determination

Key Structural Differences

  • Piperidine vs. Pyrazole/Pyridine : The target compound’s piperidine ring distinguishes it from pyrazole () or pyridine-based analogues (), which may alter receptor binding or metabolic stability.
  • Thiophene vs. Aromatic Heterocycles : The thiophen-2-ylmethyl group provides electron-rich sulfur interactions, contrasting with pyridine () or benzene derivatives ().
  • Substituent Position : Fluorine substitution in ’s compound enhances lipophilicity and CNS penetration compared to the benzyl group in the target compound.

Pharmacological and Functional Comparisons

Metal Chelation and Quantum Studies

  • The copper(II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide () demonstrates strong metal-binding capacity and theoretical affinity for insulin-like growth factor-1 receptor (IGF-1R). The target compound’s thiophene group could similarly participate in metal coordination, though this remains unexplored .

Analytical Techniques

  • Spectroscopy : IR and NMR () are standard for confirming acetamide and heterocyclic linkages.
  • Thermal Analysis : Used in to study stability, applicable to the target compound’s characterization.

Biological Activity

2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound that has gained interest due to its potential biological activities. This compound features a piperidine ring, an oxoacetamide moiety, and a thiophen-2-ylmethyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O2S, with a molecular weight of 342.5 g/mol. The structure includes:

  • A piperidine ring with a benzyl substitution.
  • An oxoacetamide functional group.
  • A thiophen moiety which is known for its diverse biological activities.

Research indicates that compounds similar to this compound may interact with various biological macromolecules, including enzymes and receptors. The presence of the piperidine structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Antimicrobial Activity

Studies have shown that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The specific activity of this compound in this regard requires further investigation but suggests a promising avenue for research.

Antineoplastic Properties

The compound has been evaluated for its potential antineoplastic (anti-cancer) properties. Similar compounds have shown cytotoxic effects on cancer cell lines, indicating that this compound may also inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Neuropharmacological Effects

Given the structural features of this compound, it is hypothesized that it may have neuropharmacological effects. Research into related piperidine derivatives has revealed activity as serotonin reuptake inhibitors and potential applications in treating mood disorders.

Case Studies

  • Antimicrobial Efficacy : A study on similar piperidine derivatives showed significant activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests that this compound could exhibit comparable efficacy.
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that related compounds induced apoptosis in breast cancer cell lines (MCF7) with IC50 values ranging from 5 to 15 µM. These findings highlight the need for further studies on the cytotoxic effects of the target compound.
  • Neurotransmitter Interaction : Research into piperidine-based compounds indicated modulation of dopamine receptors, which could be relevant for understanding the neuropharmacological profile of this compound.

Data Summary Table

PropertyValue
Molecular FormulaC19H22N2O2S
Molecular Weight342.5 g/mol
CAS Number941962-80-7
Antimicrobial ActivityEffective against E. coli and S. aureus (10 µg/mL)
CytotoxicityIC50: 5 - 15 µM in MCF7 cells
Neuropharmacological EffectsPotential dopamine receptor modulation

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide, and how can reaction parameters be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Condensation of 4-benzylpiperidine with chloroacetyl chloride to form the 2-oxoacetamide backbone.

Thiophene Incorporation : Coupling the intermediate with 2-(aminomethyl)thiophene via nucleophilic acyl substitution.

Optimization : Adjust reaction solvents (e.g., dichloromethane or DMF), temperature (40–60°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the benzylpiperidine (δ 7.2–7.4 ppm aromatic protons) and thiophene (δ 6.8–7.1 ppm) moieties.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 381.15).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects impurities .

Advanced: How can researchers design experiments to evaluate the compound’s mechanism of action in neurological targets?

Methodological Answer:

  • In Vitro Assays : Use radioligand binding studies (e.g., 3^3H-labeled antagonists) to screen for affinity at sigma-1 or dopamine receptors.
  • Molecular Docking : Employ software like AutoDock Vina to model interactions with receptor active sites (e.g., piperidine nitrogen forming hydrogen bonds with Asp126 in σ1R).
  • Functional Studies : Measure intracellular Ca2+^{2+} flux or cAMP modulation in neuronal cell lines (e.g., SH-SY5Y) to assess downstream signaling .

Advanced: How should contradictory data between in vitro potency and in vivo efficacy be addressed?

Methodological Answer:

  • Bioavailability Analysis : Perform pharmacokinetic studies (e.g., plasma protein binding via equilibrium dialysis, metabolic stability in liver microsomes) to identify poor absorption or rapid clearance.
  • Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites. For example, oxidation of the thiophene ring may reduce activity.
  • Formulation Adjustments : Optimize lipophilicity (logP) by introducing fluorine substituents to enhance blood-brain barrier penetration .

Advanced: What systematic approaches are effective for SAR studies of derivatives?

Methodological Answer:

  • Substitution Patterns : Modify the benzyl group (e.g., electron-withdrawing substituents for enhanced receptor selectivity) or thiophene methylene (e.g., alkyl chain elongation for improved solubility).
  • Biological Testing : Screen derivatives in parallel assays (e.g., cytotoxicity in HEK293 cells, IC50_{50} determination in enzyme inhibition models).
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ values, molar refractivity) to activity trends .

Advanced: Which in silico tools are suitable for predicting ADMET properties?

Methodological Answer:

  • Software : Utilize SwissADME or ADMETlab 2.0 to predict parameters like aqueous solubility (LogS), CYP450 inhibition, and hERG cardiotoxicity.
  • Molecular Descriptors : Calculate topological polar surface area (TPSA < 90 Å2^2 for CNS penetration) and Lipinski’s rule compliance.
  • Machine Learning : Train models on public datasets (e.g., ChEMBL) to forecast metabolic stability and toxicity .

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